l-Menthyl acrylate
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Overview
Description
L-Menthyl acrylate is an organic compound known for its colorless to yellowish appearance and mint-like aroma. It is an ester formed from menthol and acrylic acid. This compound is commonly used in the fragrance industry, particularly in perfumes and cosmetics, due to its cooling and refreshing effect. It is also utilized in the synthesis of specific polymeric materials .
Mechanism of Action
Biochemical Pathways
One of the metabolic pathways of alkyl acrylates, such as L-Menthyl Acrylate, is conjugation with glutathione . This pathway is significant as it helps in the detoxification of the acrylate compounds.
Pharmacokinetics
The metabolic pathway involving glutathione suggests that the compound may be metabolized in the body .
Preparation Methods
L-Menthyl acrylate is typically synthesized by reacting menthol with acrylic acid. The process involves adding an acid catalyst to the reaction solvent, followed by the addition of menthol and acrylic acid in an appropriate ratio. The reaction mixture is then heated until the reaction is complete . Industrial production methods often involve similar procedures but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
L-Menthyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and substitution reactions. Common reagents used in these reactions include free radical initiators like 2,2′-azobisisobutyronitrile (AIBN) for polymerization . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, polymerization of this compound can result in the formation of homopolymers or copolymers with distinct properties .
Scientific Research Applications
L-Menthyl acrylate has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of functional polymers. In biology and medicine, it is explored for its potential in drug delivery systems and biomedical materials due to its biocompatibility and unique properties . In the industry, it is used in the production of adhesives, coatings, and other polymeric materials .
Comparison with Similar Compounds
L-Menthyl acrylate can be compared with other similar compounds such as menthyl methacrylate, citronellyl methacrylate, and isobornyl methacrylate. These compounds share similar structures and properties but differ in their specific applications and reactivity. For instance, menthyl methacrylate is often used in pressure-sensitive adhesives, while citronellyl methacrylate is explored for its renewable nature and potential in green chemistry . The uniqueness of this compound lies in its mint-like aroma and its specific use in the fragrance industry .
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRSZAYOKVFRH-GRYCIOLGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C=C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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